α-Ketosäuren und Derivate

Alpha-keto acids and their derivatives are a class of organic compounds characterized by the presence of a ketone group attached to a carboxylic acid group, typically at the alpha carbon. These molecules play crucial roles in biochemical pathways such as the tricarboxylic acid cycle (TCA cycle) and the citric acid cycle, contributing significantly to cellular metabolism.

Alpha-keto acids are produced through decarboxylation of amino acids and serve various physiological functions. For instance, they can be converted into other important molecules like glucose via gluconeogenesis or energy sources through oxidation in mitochondria. Derivatives of alpha-keto acids include α-ketoglutarate, which is a key intermediate in the TCA cycle, facilitating the metabolism of amino acids and contributing to the synthesis of non-essential amino acids.

In industrial applications, these compounds find use in pharmaceuticals, cosmetics, and food additives. For example, alpha-keto acids are used as intermediates in the synthesis of vitamins, antibiotics, and other biologically active substances. Additionally, their derivatives can enhance skin care products by providing antioxidant properties or aiding in the production of natural flavors.

Overall, alpha-keto acids and their derivatives are indispensable components in both biological systems and synthetic chemistry, highlighting their importance across various fields.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

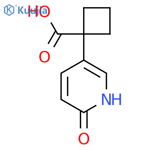

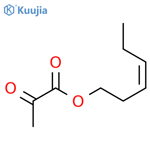

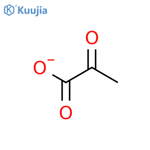

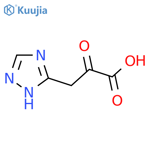

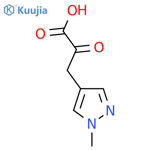

|

Propanoic acid, 2-oxo-,(3Z)-3-hexen-1-yl ester | 68133-76-6 | C9H14O3 |

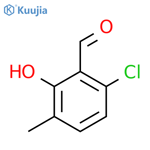

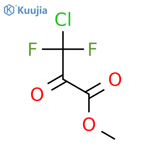

|

Propanoic acid, 3-chloro-3,3-difluoro-2-oxo-, methyl ester | 182492-62-2 | C4H3ClF2O3 |

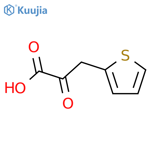

|

2-oxo-3-(thiophen-2-yl)propanoic acid | 15504-41-3 | C7H6O3S |

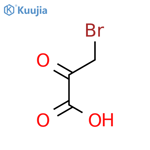

|

Bromopyruvic Acid-C13 | 1173018-50-2 | C3H3BrO3 |

|

Pyruvate | 57-60-3 | C3H3O3 |

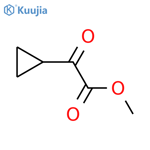

|

methyl 2-cyclopropyl-2-oxoacetate | 6395-79-5 | C6H8O3 |

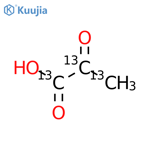

|

Pyruvic acid-13C3 | 378785-77-4 | C3H4O3 |

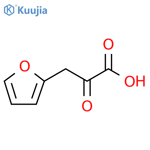

|

3-(furan-2-yl)-2-oxopropanoic acid | 57200-26-7 | C7H6O4 |

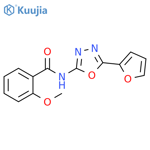

|

2-oxo-3-(1H-1,2,4-triazol-3-yl)propanoic acid | 2228245-78-9 | C5H5N3O3 |

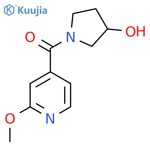

|

3-(1-methyl-1H-pyrazol-4-yl)-2-oxopropanoic acid | 1159697-52-5 | C7H8N2O3 |

Verwandte Literatur

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Empfohlene Lieferanten

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte